Meclofenamic Acid-d4
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Overview
Description
Meclofenamic Acid-d4 is a deuterated form of Meclofenamic Acid, a non-steroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, primary dysmenorrhea, heavy menstrual blood loss, rheumatoid arthritis, and osteoarthritis . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Meclofenamic Acid-d4 typically involves the total synthesis method, where a synthetic precursor with deuteration is reacted with an appropriate chemical reagent to generate this compound . The specific reaction conditions and reagents used can vary, but the process generally involves multiple steps to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The deuterated precursor is synthesized first, followed by its conversion to this compound through a series of chemical reactions.
Chemical Reactions Analysis
Types of Reactions: Meclofenamic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Meclofenamic Acid-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Meclofenamic Acid.
Biology: Employed in studies to understand the biological effects and mechanisms of action of Meclofenamic Acid.
Medicine: Investigated for its potential therapeutic effects and safety profile in various medical conditions.
Industry: Utilized in the development of new NSAIDs and other pharmaceutical compounds
Mechanism of Action
Meclofenamic Acid-d4, like its parent compound, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the formation of prostaglandins, which are mediators of inflammation, pain, and fever . The compound competes for binding at the prostaglandin receptor site, thereby reducing the symptoms associated with inflammation and pain .
Comparison with Similar Compounds
Mefenamic Acid: Another NSAID with similar anti-inflammatory and analgesic properties.
Flufenamic Acid: A related compound with similar uses but different pharmacokinetic properties.
Tolfenamic Acid: Another fenamate NSAID used for similar indications.
Uniqueness: Meclofenamic Acid-d4 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic stability and distribution of the compound, providing valuable insights into its behavior in biological systems .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,6-dichloro-3-methylanilino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19)/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDNJUWAMKYJOX-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)C)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676002 |
Source
|
Record name | 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185072-18-7 |
Source
|
Record name | 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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